molecular formula C8H6BrN3S B1366561 5-bromo-N-(pyridin-2-yl)thiazol-2-amine CAS No. 54670-78-9

5-bromo-N-(pyridin-2-yl)thiazol-2-amine

Cat. No.: B1366561
CAS No.: 54670-78-9
M. Wt: 256.12 g/mol
InChI Key: WZNOXZQMWMMJMJ-UHFFFAOYSA-N
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Description

“5-bromo-N-(pyridin-2-yl)thiazol-2-amine” is a compound that has been studied for its potential as an anticancer drug . It is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, which has been found to be a highly potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle, making them valid targets for anticancer drug discovery .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The compound can undergo various types of reactions, including nucleophilic and electrophilic substitutions.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents.

Scientific Research Applications

Dynamic Tautomerism and Divalent N(I) Character

5-bromo-N-(pyridin-2-yl)thiazol-2-amine demonstrates dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six isomeric structures with relative energy differences, showcasing electron donating properties and protonation energy characteristics in this compound class (Bhatia, Malkhede, & Bharatam, 2013).

Protonation Sites and Hydrogen Bonding

This compound has been used to study protonation sites and hydrogen bonding patterns in mono-hydrobromide salts. Different protonation sites lead to varied intermolecular hydrogen bonding networks, contributing to the understanding of molecular interactions (Böck et al., 2021).

Structural Characterization in Polymorphs

The compound serves in the structural characterization of polymorphs and derived 2-aminothiazoles. It helps in analyzing hydrogen-bonded structures and molecular conformations in various crystal systems (Böck et al., 2020).

Antimicrobial Activities

It's a precursor in synthesizing compounds with potential antimicrobial activities. The reactions involving this compound have been studied for their antimicrobial properties, contributing to medicinal chemistry research (Bayrak et al., 2009).

Oxidative C–H Functionalization

This chemical unit is involved in the synthesis of biologically potent derivatives through oxidative C–H bond formation strategies, contributing to greener and metal-free synthesis approaches (Mariappan et al., 2016).

Anticancer Evaluation

This compound derivatives have been synthesized and evaluated for their anticancer activities, offering insights into the development of new cancer therapies (Abdo & Kamel, 2015).

Novel Syntheses and Structural Studies

The compound aids in exploring new synthetic routes and structural studies of various heterocyclic compounds, enriching the field of organic chemistry and material science (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Quantum Mechanical Investigations

It has been used in density functional theory (DFT) studies and quantum mechanical investigations to understand molecular interactions and reaction pathways in novel pyridine derivatives (Ahmad et al., 2017).

Future Directions

The future directions for research on “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” could include further studies on its potential as an anticancer drug . Additionally, more research could be done to better understand its synthesis, chemical reactions, and safety profile.

Biochemical Analysis

Biochemical Properties

5-bromo-N-(pyridin-2-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has demonstrated inhibitory effects on platelet aggregation, which is crucial in preventing blood clot formation . Additionally, it has shown activity against endometriosis and polycystic ovary syndrome by preventing the activation of specific cellular pathways . The interactions of this compound with these biomolecules highlight its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, this compound can halt cancer cell proliferation and induce apoptosis. Furthermore, its impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This interaction ultimately leads to cell death, making it a potential candidate for anticancer therapy. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over time . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown therapeutic benefits, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. For instance, it has been shown to affect the metabolic flux of certain pathways, leading to changes in metabolite levels . The compound’s interactions with enzymes such as cytochrome P450 can influence its metabolism and clearance from the body, impacting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells can influence its activity, with higher concentrations observed in certain cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . Its presence in these organelles can influence various cellular processes, including DNA replication, transcription, and energy metabolism. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, enhancing its therapeutic efficacy.

Properties

IUPAC Name

5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNOXZQMWMMJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416183
Record name 5-bromo-N-(pyridin-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54670-78-9
Record name 5-bromo-N-(pyridin-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask containing pyridin-2-yl-thiazol-2-yl-amine (5-2, 3.92 g, 0.0221 mol) was added acetic acid. Bromine (1.14 mL, 0.0221 mol) was then added dropwise to the stirred solution at ambient temperature. The reaction was stirred for 15 min, resulting in an orange-white precipitate. At 15 min, 100 mL H2O were added and solid NaHCO3 introduced, causing a large amount of foaming. The product was obtained as a tan colored precipitate, which was washed with 1.5 L H2O and dried under high vacuum overnight. 1H NMR (DMSO-d6): δ11.53 (bs, 1H), 8.31 (d, 1H, J=3.3 Hz), 7.73 (t, 1H, J=7.6 Hz), 7.45 (s, 1H), 7.05 (d, 1H, J=8.4 Hz), 6.96 (t, 1H, J=5.5 Hz). Mp: 210-212° C. (dec). [M+H]+=255.9.
Quantity
3.92 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
1.14 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Name
Quantity
100 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred suspension of N-(pyridin-2-yl)thiazol-2-amine (9.76 g, 55.07 mmol) in degassed chloroform (180 mL) was added bromine (3.11 mL, 60.6 mmol, 1.1 eq) at 23° C. The reaction was stirred for 15 minutes and followed by LC/MS. Bromine (2×0.3 mL) was added until reaction completed. The mixture was cooled down to 0° C. and 10% aq. NaHSO3 (150 mL) was added. The suspension changed color and the solid was filtered, washed with water and vacuum dried overnight. The title compound was obtained as a solid (10.79 g, 77%). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.94-6.99 (1H, m), 7.04 (1H, d, J=8.34 Hz) 7.45 (1H, s), 7.74 (1H, td, J=7.83, 1.77 Hz), 8.31 (1H, d, J=5.31 Hz), 11.54 (1H, s). LC/MS (M+H)+: 256, 258; (M−H)−: 254, 256.
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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